3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with bromine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . This process can be carried out using various reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The use of metal-based methods and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The bromine atom can also participate in various interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: Shares the bromine atom but lacks the pyrazole ring and difluoromethyl group.
4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole: Similar structure but with additional methyl groups on the pyrazole ring.
Uniqueness
3-[4-Bromo-5-(difluoromethyl)-1h-pyrazol-1-yl]propanoic acid is unique due to its combination of a pyrazole ring, bromine, and difluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
3-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c8-4-3-11-12(2-1-5(13)14)6(4)7(9)10/h3,7H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFKLMXOGRHPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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